propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine is a chemical compound characterized by the presence of a trifluoroethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced technologies ensures consistent quality and efficiency in production. The process is designed to minimize waste and environmental impact while maximizing yield .
Chemical Reactions Analysis
Types of Reactions
Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine
- Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine
Uniqueness
Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the trifluoroethyl group on the pyrazole ring influences its reactivity and interactions, making it a valuable compound for various applications .
Biological Activity
Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine (CAS Number: 1856027-21-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H15ClF3N3
- Molecular Weight : 257.69 g/mol
- Structure : The compound features a pyrazole ring substituted with a trifluoroethyl group, which may enhance its biological activity through increased lipophilicity and binding affinity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The trifluoroethyl group may contribute to the compound's hydrophobic interactions, enhancing its ability to penetrate biological membranes and interact with target sites.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities:
- Antimicrobial Activity : Analogous pyrazole derivatives have shown promising antimicrobial properties against various pathogens. The incorporation of trifluoroethyl groups is believed to enhance these effects by improving membrane permeability and binding affinity to bacterial targets .
- Antiparasitic Activity : Some studies suggest that pyrazole derivatives can inhibit specific parasitic pathways. For instance, modifications in the pyrazole structure have been linked to improved efficacy against malaria parasites by targeting ATPase activities essential for parasite survival .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antimicrobial Studies : A study on similar pyrazole compounds demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of halogenated substituents (like trifluoroethyl) was crucial for enhancing activity .
- Antiparasitic Mechanisms : Research focusing on dihydroquinazolinone derivatives highlighted the importance of structural modifications for optimizing antiparasitic activity. The findings indicated that specific substitutions could lead to higher potency and better metabolic stability in vivo .
- Pharmacokinetics : Investigations into the pharmacokinetic profiles of pyrazole derivatives revealed that lipophilicity greatly influences absorption and distribution. Compounds with optimal lipophilic characteristics often exhibit enhanced bioavailability and therapeutic efficacy .
Data Table: Biological Activity Comparison
Properties
Molecular Formula |
C9H14F3N3 |
---|---|
Molecular Weight |
221.22 g/mol |
IUPAC Name |
N-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C9H14F3N3/c1-2-4-13-6-8-3-5-14-15(8)7-9(10,11)12/h3,5,13H,2,4,6-7H2,1H3 |
InChI Key |
ATDDZCCKZFYHEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC=NN1CC(F)(F)F |
Origin of Product |
United States |
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